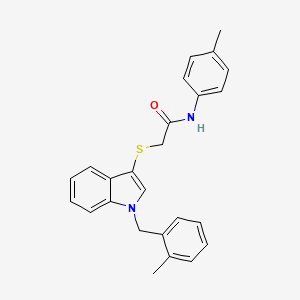
2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide" is a chemically synthesized molecule that may have potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structures, and biological activities, which can be used to infer possible characteristics of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives often involves C-C coupling methodologies, as seen in the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides . This process typically includes the use of palladium(0) catalysis and aryl boronic pinacol ester/acids. Similarly, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides involves the exploration of variants in N-acyl, N-alkyl, and amino functions, with the introduction of alkyl and aryl substituents . These methods could potentially be adapted for the synthesis of "2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide".
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be complex, as demonstrated by the crystal and molecular structure determination of a related compound, which was analyzed using single crystal X-ray diffraction . The crystallographic analysis revealed the compound's conformation and intermolecular hydrogen bonds, which are crucial for understanding the compound's stability and potential interactions with biological targets.
Chemical Reactions Analysis
Although the provided papers do not detail specific chemical reactions for the compound , they do discuss the reactivity of similar molecules. For instance, the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . This suggests that the compound "2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide" may also undergo similar condensation reactions in its synthesis or further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be inferred from related compounds. For example, the antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were evaluated, indicating that these compounds can exhibit considerable antioxidant activity . The biological activities of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, such as urease inhibition, were also assessed, showing that these compounds can be more active than standard treatments . These findings suggest that "2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide" may also possess significant biological activities, which could be explored in future studies.
Wissenschaftliche Forschungsanwendungen
Biological Activity and Chemical Properties
- The compound's analogues, like benzidine and 4-aminobiphenyl derivatives, have been studied for their potential carcinogenicity and interactions with DNA. These thiophene analogues, including similar compounds like N-(5-phenylthiophen-2-yl)acetamide, show potential carcinogenicity based on in vitro evaluations, although there's skepticism about their capacity to induce tumors in vivo. The study calls for further evaluation of these compounds, particularly their carcinogenic potential in animal models (Ashby et al., 1978).
Environmental Impact and Degradation
- Acetaminophen, a structurally related compound, is a prevalent water contaminant due to widespread usage and disposal. Advanced Oxidation Processes (AOPs) are employed to treat acetaminophen in water, leading to various by-products and degradation pathways. The study presents a comprehensive analysis of these by-products, their biotoxicity, and the efficiency of AOPs in degradation, providing insights that might be relevant for structurally related compounds like 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide (Qutob et al., 2022).
Medicinal Chemistry and Pharmacological Activities
- The compound's family, including phenoxy acetamide and its derivatives like Chalcone, Indole, and Quinoline, are of significant interest in medicinal chemistry. These compounds are studied extensively for their chemical diversity, biological activities, and potential as therapeutic agents. The comprehensive literature review highlights the pharmacological importance and provides a foundation for future research in designing new derivatives with enhanced safety and efficacy (Al-Ostoot et al., 2021).
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c1-18-11-13-21(14-12-18)26-25(28)17-29-24-16-27(23-10-6-5-9-22(23)24)15-20-8-4-3-7-19(20)2/h3-14,16H,15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCDOMLNCQPKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

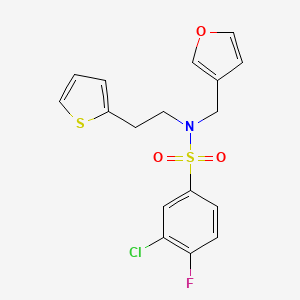
![ethyl 2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2518807.png)


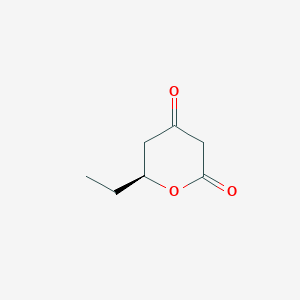
![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2518814.png)
![6-(4-benzylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2518815.png)


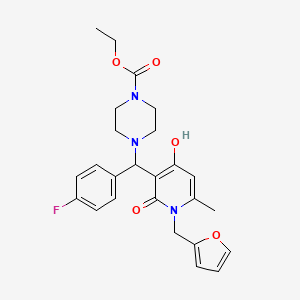
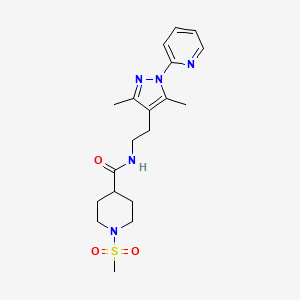
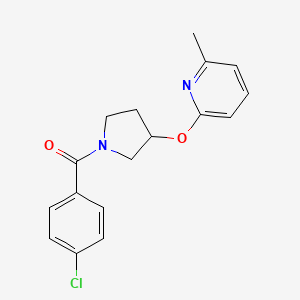
![N-(3-chlorophenyl)-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2518825.png)
![[3-Amino-4-(benzenesulfonyl)-5-(2,5-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2518828.png)